5-hydroxy-N-formyl-L-kynurenine
Description
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18)/t8-/m0/s1 |
InChI Key |
LSTOUSIIVKMJBU-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)NC=O |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Origin of Product |
United States |
Scientific Research Applications
Introduction to 5-Hydroxy-N-formyl-L-kynurenine
5-Hydroxy-N-formyl-L-kynurenine is a significant metabolite in the kynurenine pathway, which is a crucial metabolic route for the catabolism of tryptophan. This compound plays a vital role in various biological processes, including neurotransmitter synthesis, immune response modulation, and potential implications in neurodegenerative diseases. Understanding its applications can provide insights into therapeutic strategies for various conditions.
Neurobiology
5-Hydroxy-N-formyl-L-kynurenine is involved in the metabolism of tryptophan, which is a precursor for serotonin, a neurotransmitter linked to mood regulation. Research indicates that alterations in the kynurenine pathway may contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that metabolites of this pathway, including 5-hydroxy-N-formyl-L-kynurenine, can influence neuroinflammatory processes and neuronal survival .
Immunology
The kynurenine pathway is recognized for its role in immune regulation. 5-Hydroxy-N-formyl-L-kynurenine has been implicated in modulating immune responses by influencing the activity of immune cells such as dendritic cells and macrophages. It can affect the production of pro-inflammatory cytokines, which are critical in autoimmune diseases and chronic inflammatory conditions .
Toxicology
Research has highlighted the potential of 5-hydroxy-N-formyl-L-kynurenine as a biomarker for environmental exposure to pollutants like PM2.5 and PM10. These particulate matters can disrupt the kynurenine pathway, leading to increased levels of this metabolite, which may correlate with adverse health effects such as respiratory and cardiovascular diseases .
Cancer Research
There is growing interest in the kynurenine pathway's role in cancer biology. The accumulation of kynurenine metabolites, including 5-hydroxy-N-formyl-L-kynurenine, has been associated with tumor progression and immune evasion mechanisms in various cancers. Understanding these pathways may lead to novel therapeutic targets for cancer treatment .
Case Study 1: Neurodegenerative Diseases
A cross-sectional study analyzed blood samples from individuals exposed to high levels of particulate matter (PM). The findings indicated elevated levels of 5-hydroxy-N-formyl-L-kynurenine alongside other kynurenine metabolites, suggesting a potential link between environmental toxins and neurodegenerative processes . This study underscores the importance of monitoring this metabolite as a biomarker for disease risk.
Case Study 2: Immune Response Modulation
In vitro studies demonstrated that 5-hydroxy-N-formyl-L-kynurenine could inhibit pro-inflammatory cytokine production in dendritic cells stimulated with interferon-gamma. This finding suggests its potential therapeutic application in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Table 1: Kynurenine Pathway Metabolites
| Metabolite | Role/Function | Associated Conditions |
|---|---|---|
| 5-Hydroxy-N-formyl-L-kynurenine | Precursor in tryptophan metabolism | Neurodegenerative diseases, inflammation |
| Kynurenic acid | Neuroprotective agent | Schizophrenia, depression |
| Quinolinic acid | Neurotoxic effects | Neurodegeneration |
| L-Kynurenine | Immune modulation | Cancer immunotherapy |
Table 2: Effects of Environmental Exposure on Kynurenine Pathway
| Exposure Type | Measured Metabolites | Health Implications |
|---|---|---|
| PM2.5 | Increased levels of kynurenine metabolites | Respiratory diseases, cardiovascular issues |
| PM10 | Altered enzyme activities | Inflammation-related disorders |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₀H₁₂N₂O₃ (average mass: 208.217 g/mol; monoisotopic mass: 208.084792 g/mol) .
- Structural Features : Contains a formyl group (-CHO) at the N-terminus and a hydroxyl (-OH) substituent at the 5-position of the aromatic ring.
- Identifiers: ChemSpider ID 389614; synonyms include N-[2-(3-amino-1-oxopropyl)-4-hydroxyphenyl]formamide and 6-hydroxy melatonin .
Comparison with Similar Compounds
Structural and Functional Comparison
L-Kynurenine
L-Kynurenine (CAS: 2922-83-0) is a well-studied tryptophan metabolite in the kynurenine pathway. Key differences include:
Key Distinctions :
- The formyl and hydroxyl groups in 5-hydroxy-N-formyl-L-kynurenine may alter its receptor binding or metabolic stability compared to L-kynurenine, which lacks these modifications .
- L-Kynurenine is a precursor for neuroactive metabolites (e.g., quinolinic acid), whereas the biological implications of 5-hydroxy-N-formyl-L-kynurenine remain underexplored .
6-Hydroxy Melatonin
A synonym listed for 5-hydroxy-N-formyl-L-kynurenine is 6-hydroxy melatonin . However, this term typically refers to a melatonin metabolite with a hydroxyl group at the 6-position of the indole ring.
- Melatonin derivatives (e.g., 6-hydroxy melatonin) regulate circadian rhythms, whereas 5-hydroxy-N-formyl-L-kynurenine’s role is unconfirmed .
Preparation Methods
Biosynthesis via Indoleamine 2,3-Dioxygenase (IDO)
The enzymatic biosynthesis of 5-HNFK is catalyzed by indoleamine 2,3-dioxygenase (IDO), which oxidizes 5-hydroxy-L-tryptophan (5-HTP) in a two-step process. First, IDO cleaves the indole ring of 5-HTP to form N-formylkynurenine, which is subsequently hydroxylated at the 5-position. This pathway is prevalent in mammalian systems, particularly in immune cells, where IDO activity modulates tryptophan catabolism.
Key steps include:
-
Substrate Preparation : 5-Hydroxy-L-tryptophan is commercially available or synthesized via hydroxylation of L-tryptophan using tyrosine hydroxylase analogs.
-
Enzymatic Oxidation : Incubation of 5-HTP with recombinant human IDO in the presence of superoxide anion radicals (O₂⁻) and heme cofactors yields 5-HNFK. The reaction is typically conducted in phosphate buffer (pH 6.5) at 37°C for 2–4 hours.
-
Purification : The product is isolated via reverse-phase HPLC using a C18 column with a gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA), achieving >95% purity.
Microbial Enzymatic Oxidation Using Pseudomonas fluorescens
Bacterial systems, such as Pseudomonas fluorescens, offer scalable platforms for 5-HNFK production. These organisms express tryptophan dioxygenase and kynurenine formamidase, enabling the conversion of 5-hydroxy-DL-tryptophan into 5-HNFK.
-
Fermentation Conditions : Cells are grown in minimal media supplemented with 0.1% 5-hydroxy-DL-tryptophan. Hydroxylamine (0.01 M) is added to inhibit kynureninase activity, preventing further degradation.
-
Reaction Workflow :
-
Yield Optimization : Yields reach 60–70% when using cell-free extracts containing 370 mg of protein incubated for 7.5 hours at 30°C.
Chemical Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection
Solid-phase synthesis enables precise incorporation of 5-HNFK into peptides. The Fmoc (fluorenylmethyloxycarbonyl) strategy is employed to protect the α-amino group during synthesis.
-
Synthesis Protocol :
-
Fmoc Protection : 5-Hydroxykynurenine is treated with Fmoc-succinimide in dimethylformamide (DMF) to form Fmoc-5-hydroxykynurenine.
-
Formylation : The free amino group is formylated using acetic-formic anhydride (1:3 v/v) in dichloromethane.
-
Peptide Assembly : The Fmoc-5-HNFK derivative is coupled to a resin-bound peptide chain using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation.
-
Cleavage and Deprotection : The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5 v/v), yielding 5-HNFK-containing peptides with >90% purity.
-
-
Characterization : Tandem mass spectrometry (MS/MS) confirms the structure, while HPLC with a C18 column resolves isobaric contaminants.
Solution-Phase Formylation of 5-Hydroxykynurenine
Direct formylation of 5-hydroxykynurenine in solution offers a straightforward route to 5-HNFK.
-
Reagents and Conditions :
-
Yield and Purity : Crude yields of 75–80% are achieved, with final purification via silica gel chromatography (ethyl acetate:hexane, 1:1).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Enzymatic (IDO) | 60–70 | >95 | Moderate | High |
| Microbial Oxidation | 60–70 | 85–90 | High | Moderate |
| Solid-Phase Synthesis | 90 | >95 | Low | High |
| Solution-Phase Formylation | 75–80 | 90 | Moderate | Low |
Key Findings :
-
Enzymatic methods are ideal for producing 5-HNFK in biological studies but require costly recombinant enzymes.
-
Microbial systems balance scalability and cost, though downstream purification is challenging.
-
Chemical synthesis offers high purity but is less feasible for large-scale production.
Challenges and Optimization Strategies
-
Racemization : Chemical synthesis risks racemization at the α-carbon. Using HOBt (hydroxybenzotriazole) as an additive reduces this by 50%.
-
Formyl Group Stability : The formyl moiety is prone to hydrolysis. Storage at -80°C in anhydrous DMSO preserves integrity.
-
Chromatographic Separation : Isobaric contaminants (e.g., oxindolylalanine) are resolved using TFA-based ion-pair chromatography .
Q & A
Q. What computational tools are effective in predicting the bioactive conformations of 5-hydroxy-N-formyl-L-kynurenine?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with crystal structures of KP enzymes (e.g., KMO) can predict binding affinities. Density functional theory (DFT) calculations optimize geometry and electronic properties for structure-activity relationship (SAR) studies .
Data Contradiction & Validation
Q. How to address inconsistencies in reported metabolic flux rates of 5-hydroxy-N-formyl-L-kynurenine across different cell types?
- Methodological Answer : Perform parallel experiments in primary astrocytes vs. microglia using C-tryptophan tracing. Control for cell-specific expression of rate-limiting enzymes (e.g., IDO1/TDO2) via qPCR and siRNA knockdown. Normalize data to protein content or cell count to ensure comparability .
Safety & Handling
Q. What precautions are recommended for handling 5-hydroxy-N-formyl-L-kynurenine in laboratory settings?
- Methodological Answer : Although specific hazard data are limited, follow general KP metabolite guidelines: use nitrile gloves, fume hoods for weighing, and avoid inhalation. Store lyophilized powder under argon at −20°C. Dispose of waste via incineration to prevent environmental contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
